N-[(4-CHLOROPHENYL)METHYL]-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE
Description
This compound is a structurally complex acetamide derivative featuring a pyridazine-thiazole hybrid scaffold. Its core structure includes:
- A 4-chlorobenzyl group attached to the acetamide nitrogen.
- A pyridazine ring substituted at position 6 with a 4-methyl-2-phenyl-1,3-thiazole moiety.
- A sulfanyl linker bridging the pyridazine and acetamide groups.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4OS2/c1-15-22(31-23(26-15)17-5-3-2-4-6-17)19-11-12-21(28-27-19)30-14-20(29)25-13-16-7-9-18(24)10-8-16/h2-12H,13-14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAWNVIDEJBQAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=NN=C(C=C3)SCC(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-CHLOROPHENYL)METHYL]-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyridazine intermediates, followed by their coupling with the chlorophenyl group. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-CHLOROPHENYL)METHYL]-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and pyridazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(4-CHLOROPHENYL)METHYL]-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following structurally analogous compounds are discussed in the evidence, enabling comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations
Bioactivity Correlation :
- The benzothiazole in and indole in are associated with antimicrobial and kinase-inhibitory activities, respectively. The target compound’s thiazole-pyridazine core may similarly target metabolic enzymes or nucleic acid synthesis pathways.
- Sulfanyl linkers (common in and the target compound) enhance solubility and facilitate interactions with cysteine residues in enzymes .
Structural Variations: The 4-chlorophenyl group in the target compound and may improve membrane permeability compared to the 4-methoxyphenyl group in , which prioritizes hydrogen bonding .
Metabolite Dereplication :
- Molecular networking (cosine score analysis) could cluster the target compound with other acetamide derivatives based on shared fragmentation patterns (e.g., sulfanyl or benzothiazole fragments), aiding in rapid identification of analogs.
Biological Activity
N-[(4-Chlorophenyl)methyl]-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfany}acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound features several notable structural components:
- Chlorophenyl Group : Enhances lipophilicity and may influence receptor binding.
- Thiazole Moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Pyridazine Ring : Contributes to the compound's overall stability and bioactivity.
Anticancer Activity
Recent studies have demonstrated that compounds with thiazole and pyridazine rings exhibit significant anticancer properties. For instance:
- A related thiazole derivative showed an IC50 value of 1.61 µg/mL against various cancer cell lines, indicating strong cytotoxicity .
- The presence of electron-withdrawing groups, such as chlorine, has been associated with enhanced antiproliferative activity .
Antimicrobial Activity
Compounds similar to N-[(4-chlorophenyl)methyl]-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfany}acetamide have displayed antibacterial and antifungal properties. Notably:
- Thiazole derivatives showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant Candida strains .
Anticonvulsant Activity
The compound's analogs have been tested for anticonvulsant effects, with some derivatives showing promising results in seizure models. For example:
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the thiazole and pyridazine moieties significantly influence biological activity:
- Substitution Patterns : Chlorine substitution at the 4-position of the phenyl ring enhances activity.
- Functional Groups : The presence of methyl groups on the thiazole ring increases potency against cancer cells .
Case Studies
Several case studies have explored the biological efficacy of compounds related to N-[(4-chlorophenyl)methyl]-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfany}acetamide:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
